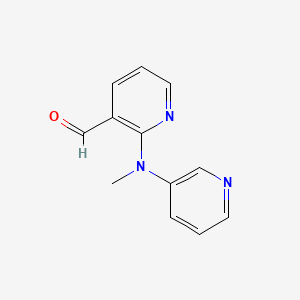
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde
Cat. No. B8461471
M. Wt: 213.23 g/mol
InChI Key: FVCFLGCWDWDPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148535B2
Procedure details


To a solution of {2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol (180 mg) in 8 mL CH2Cl2 was added Dess-Martin periodinane (674 mg). The reaction was stirred at room temperature for 100 min. Saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate were added, and the mixture was stirred vigorously overnight, then partitioned between saturated aqueous sodium bicarbonate and CH2Cl2. The aqueous solution was extracted with CH2Cl2 (2×), and the combined organic solutions were dried (Na2SO4) and concentrated to give 2-[methyl(pyridin-3-yl)amino]nicotinaldehyde in approximately 75% purity. This material was used directly in the next reaction.
Name
{2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol
Quantity
180 mg
Type
reactant
Reaction Step One



Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:8]=1[CH:9]=[O:10] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
{2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol
|
|
Quantity
|
180 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=NC=CC=C1CO)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
674 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
sodium thiosulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 100 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred vigorously overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between saturated aqueous sodium bicarbonate and CH2Cl2
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with CH2Cl2 (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic solutions were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
100 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=C(C=O)C=CC=N1)C=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
